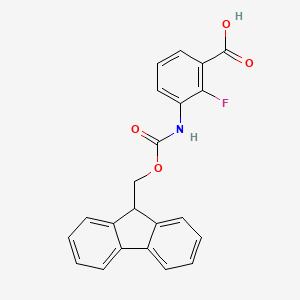

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, also known as 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid, has a molecular weight of 325.36 . It is a solid substance stored at temperatures between 2-8°C .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-butanoic acid have been synthesized from L-Threonine and N-(9-Fluorenylmethoxycarbonyloxy)succinimide .Molecular Structure Analysis

The InChI code for this compound is 1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid substance stored at temperatures between 2-8°C . It has a molecular weight of 325.36 .Applications De Recherche Scientifique

Protection of Hydroxy-Groups

- Application : Fmoc is used to protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups. This versatility allows for selective removal while keeping other base-labile protecting groups intact, which is crucial in complex synthetic processes (Gioeli & Chattopadhyaya, 1982).

Synthesis and Transformations in Biochemistry

- Application : Quinoline derivatives, including those based on fluorene, are used as fluorophores in biochemistry and medicine for studying various biological systems. These derivatives are significant in research on DNA fluorophores and potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Synthesis of Thiazole Carboxylic Acid

- Application : The compound has been used in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, demonstrating its utility in creating novel compounds with potential applications in various chemical syntheses (Le & Goodnow, 2004).

Fluorescence Sensing

- Application : Fluorene derivatives have been explored for their potential in fluorescence turn-on sensing of fluoride anions. This has applications in chemical sensing and detection technologies (Kumar et al., 2017).

Solid Phase Peptide Synthesis

- Application : The Fmoc group is instrumental in solid phase peptide synthesis. It offers a range of conditions for bioorganic chemistry, impacting the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).

Fluorescent Quenching Detection

- Application : Fluorene-based compounds have been used as fluorescence sensors for detecting substances like 2,4,6-trinitrophenol (TNP) and acetate ions. This has implications in environmental monitoring and analytical chemistry (Ni et al., 2016).

Metal-Ion Sensing

- Application : Certain fluorene derivatives exhibit high sensitivity and selectivity to metal ions like Zn2+, making them potential candidates for two-photon fluorescence microscopy imaging and sensing of zinc ions (Belfield et al., 2010).

Safety and Hazards

Analyse Biochimique

Biochemical Properties

The compound 3-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluorobenzoic acid is an alanine derivative . Alanine is a non-essential amino acid that plays a key role in the glucose-alanine cycle between tissues and the liver. In amino acid metabolism, alanine is transaminated to pyruvate, which is a key intermediate in the metabolic pathway .

Cellular Effects

As an alanine derivative, it may influence cellular processes related to amino acid metabolism .

Molecular Mechanism

The Fmoc group is a common protecting group used in peptide synthesis , suggesting that this compound may interact with biomolecules involved in peptide formation.

Temporal Effects in Laboratory Settings

The compound is reported to be stable at room temperature, with a long shelf-life

Metabolic Pathways

As an alanine derivative, 3-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluorobenzoic acid may be involved in amino acid metabolism pathways

Propriétés

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FNO4/c23-20-17(21(25)26)10-5-11-19(20)24-22(27)28-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-11,18H,12H2,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVIHEHFBRTKJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(oxolan-2-ylmethyl)-4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]benzamide](/img/structure/B2772265.png)

![2-(Benzyloxy)-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2772266.png)

![Ethyl 2-(4-methoxyphenyl)-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2772274.png)

![1-(methylsulfonyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2772277.png)

![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2772280.png)

![6,8-dihydro-5H-pyrano[3,4-b]pyridin-2-amine](/img/structure/B2772283.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2772285.png)